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Compound of Interest

Compound Name: haloxyfop-P-methyl

Cat. No.: B057761

A comprehensive guide for researchers and drug development professionals on the
enantioselective toxicity of the herbicide haloxyfop, presenting key experimental data, detailed
methodologies, and mechanistic insights.

Haloxyfop, a widely used post-emergence herbicide for controlling grass weeds, exists as a
chiral compound with two enantiomeric forms: the herbicidally active R-enantiomer (haloxyfop-
P) and the S-enantiomer. Initially marketed as a racemic mixture, the product was later refined
to an enantiopure formulation, haloxyfop-P-methyl, which contains a high concentration of the
R-enantiomer. This guide provides a detailed comparison of the toxicity of haloxyfop-P-methyl
and its S-enantiomer, supported by experimental data, to aid in risk assessment and further
research.

A critical factor in the comparative toxicology of these enantiomers is the rapid in vivo and
environmental conversion of the S-enantiomer to the herbicidally active and more stable R-
enantiomer. This chiral inversion has significant implications for the toxicological profile of the
racemic mixture, as the effects observed are predominantly attributable to the R-enantiomer.

Mammalian Toxicity

The acute oral toxicity of haloxyfop-P-methyl and the racemic mixture of haloxyfop has been
evaluated in mammalian models, primarily rats and mice. The data, summarized in the table
below, indicates moderate acute toxicity for both forms.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b057761?utm_src=pdf-interest
https://www.benchchem.com/product/b057761?utm_src=pdf-body
https://www.benchchem.com/product/b057761?utm_src=pdf-body
https://www.benchchem.com/product/b057761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

LD50 (mg/kg

Compound Species Sex Reference
bw)

Haloxyfop-P-

Rat Male 300 [1]
methyl
Female 623 [1][2]
Mouse Male & Female 707 [2]
Racemic

Rat Male 393 [3]
Haloxyfop-methyl
Racemic

) Rat Male 337-340 [2]

Haloxyfop (acid)
Female 545-550 [2]

Chronic toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELS) based
on various endpoints, including liver and kidney damage. For racemic haloxyfop, a 2-year study
in mice identified a NOAEL of 0.03 mg/kg bw/day based on liver tumors[2]. In rats, doses of
100 mg/kg/day of haloxyfop-methyl resulted in kidney damage[3].

Due to the rapid conversion of the S-enantiomer to the R-enantiomer in mammalian systems,
specific toxicity studies on the S-enantiomer are limited. The existing data on the racemic
mixture is considered a robust indicator of the toxicity of haloxyfop exposure, as the S-form
does not persist in the body[4][5].

Aquatic Toxicity

The toxicity of haloxyfop-P-methyl and its racemic form to aquatic organisms has been
assessed in fish and invertebrates like Daphnia. The results indicate that haloxyfop-P-methyl
can be highly toxic to fish.
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. Exposure
Compound Species ) LC50 (mglL) Reference
Duration

Rainbow trout
Haloxyfop-P-

(Oncorhynchus 96 hours 0.7 [6]
methyl )

mykiss)
Bluegill sunfish
(Lepomis 96 hours -
macrochirus)
Racemic

Fish (general) - 96 to >1000 [31[7]
Haloxyfop-methyl
Racemic Fathead minnow
Haloxyfop- (Pimephales 96 hours 0.54 [31[8]
ethoxyethyl promelas)

Bluegill sunfish
(Lepomis 96 hours 0.28 [3][8]

macrochirus)

Rainbow trout

(Oncorhynchus 96 hours 1.8 [3][8]
myKkiss)
Daphnia magna 48 hours 4.64 [3][8]

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized
experimental protocols, such as those established by the Organisation for Economic Co-
operation and Development (OECD).

Acute Oral Toxicity Testing (Based on OECD Guidelines
401, 420, 423)

Acute oral toxicity studies are designed to determine the short-term adverse effects of a
substance following a single oral dose.
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Test Animals: Typically, young adult rats or mice of a single sex (usually females) are used.
Animals are acclimatized to laboratory conditions before the study.

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature,
humidity, and light cycles. They have access to standard laboratory diet and drinking water. A
fasting period is required before administration of the test substance.

Dose Administration: The test substance is administered by gavage using a stomach tube.
The volume administered is based on the animal's body weight.

Dose Levels: A stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) is
often employed to minimize the number of animals used. The results from one step
determine the dose for the next.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.

Pathology: At the end of the observation period, all surviving animals are euthanized and a
gross necropsy is performed to identify any treatment-related abnormalities.

Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is
calculated using appropriate statistical methods.
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Generalized workflow for an acute oral toxicity study.

Aquatic Toxicity Testing (Based on OECD Guideline 203)

Aquatic toxicity tests assess the potential hazard of a substance to aquatic organisms.

o Test Organisms: Standardized species such as rainbow trout (Oncorhynchus mykiss) or
Daphnia magna are used.
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o Test Conditions: Tests are conducted in a controlled environment with specific water quality
parameters (temperature, pH, dissolved oxygen).

o Exposure: Organisms are exposed to a range of concentrations of the test substance in the
water for a defined period (e.g., 96 hours for fish, 48 hours for Daphnia).

» Observations: Mortality and other sublethal effects (e.g., immobilization in Daphnia) are
recorded at regular intervals.

» Data Analysis: The LC50 (the concentration estimated to be lethal to 50% of the test
organisms) is determined.

Mechanism of Action: Inhibition of Acetyl-CoA
Carboxylase

The primary mechanism of action for haloxyfop's herbicidal activity and a key consideration in
its toxicity is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase)[9]. ACCase is a
critical enzyme in the biosynthesis of fatty acids, which are essential components of cell
membranes.

In susceptible grass species, haloxyfop binds to the carboxyltransferase (CT) domain of
ACCase, blocking the conversion of acetyl-CoA to malonyl-CoA. This disruption of fatty acid
synthesis leads to a cessation of growth and eventual cell death. Broadleaf plants are generally
tolerant to haloxyfop because they possess a form of ACCase that is not sensitive to this
herbicide.

While this mechanism is specific to plants, the potential for off-target effects on ACCase or
other metabolic pathways in non-target organisms is a key area of toxicological investigation.
Studies have shown that haloxyfop can induce oxidative stress and affect glucose metabolism
in non-target organisms[10][11].
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Inhibition of Acetyl-CoA Carboxylase by Haloxyfop-P-methyl.

Conclusion

The toxicity of haloxyfop is primarily driven by its R-enantiomer, haloxyfop-P. The rapid
conversion of the S-enantiomer to the R-enantiomer in mammals means that the toxicity of the
racemic mixture is a reliable proxy for the toxicity of haloxyfop exposure in these species.
Haloxyfop-P-methyl exhibits moderate acute oral toxicity in mammals and can be highly toxic
to aquatic organisms. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase,
a key enzyme in fatty acid synthesis. Further research into the enantioselective toxicity in non-
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mammalian species, where chiral inversion may not occur, would provide a more complete
understanding of its environmental risk profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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